molecular formula C20H20N2O B3832846 1-(cyclohexyloxy)-4-phenylphthalazine

1-(cyclohexyloxy)-4-phenylphthalazine

Cat. No.: B3832846
M. Wt: 304.4 g/mol
InChI Key: SGZNMNVEGFLPSE-UHFFFAOYSA-N
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Description

1-(cyclohexyloxy)-4-phenylphthalazine is a specialized chemical compound of significant interest in medicinal chemistry and pharmaceutical research for developing novel therapeutic agents. Research indicates that phthalazine derivatives and structurally related compounds are being actively investigated for their potential in modulating biological pathways involved in pain perception . This compound is strictly for non-human research applications and is not intended for diagnostic, therapeutic, or any other human use. The molecular structure, featuring a phthalazine core substituted with a phenyl ring and a cyclohexyloxy moiety, is characteristic of scaffolds explored for their interaction with various neurological and inflammatory targets . Researchers are utilizing this compound in early-stage drug discovery, particularly in the investigation of new agents for managing acute and chronic pain conditions . Its research value lies in its potential mechanism of action, which may involve interaction with key targets in pain pathways, similar to other investigated compounds that function as sodium channel inhibitors or other neuromodulators . As a research chemical, it serves as a critical building block for synthesizing more complex molecules and a tool compound for in vitro biological assay development and target validation. This product is offered with high purity standards to ensure reliable and reproducible research outcomes. All necessary handling and safety information should be reviewed in the associated Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

1-cyclohexyloxy-4-phenylphthalazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(22-21-19)23-16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZNMNVEGFLPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(cyclohexyloxy)-4-phenylphthalazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: The introduction of the cyclohexyloxy and phenyl groups is achieved through substitution reactions. These reactions often require the use of specific reagents and catalysts to ensure high yield and selectivity.

Industrial production methods for this compound may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of efficient catalysts to enhance the overall efficiency and scalability of the process.

Chemical Reactions Analysis

1-(Cyclohexyloxy)-4-phenylphthalazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Cyclohexyloxy)-4-phenylphthalazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(cyclohexyloxy)-4-phenylphthalazine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Properties

Compound Name 1-Position Substituent 4-Position Substituent Molecular Formula Molecular Weight Solubility Key Findings/Activity References
This compound Cyclohexyloxy Phenyl C₁₉H₁₈N₂O 290.36* Not reported Hypothesized increased lipophilicity N/A
1-Chloro-4-(4-methylphenyl)phthalazine Chloro 4-Methylphenyl C₁₅H₁₁ClN₂ 254.71 Slight in chloroform, methanol, DMSO Used as a research chemical
1-(3-Chloroanilino)-4-phenylphthalazine (MY-5445) 3-Chloroanilino Phenyl C₁₉H₁₃ClN₄ 332.79 Not reported IC₅₀: 0.02–0.17 µM for platelet aggregation inhibition; cGMP PDE-specific inhibitor
1-Morpholino-4-phenylphthalazine Morpholino Phenyl C₁₇H₁₅N₃O 277.32 Not reported Synthesized via Suzuki coupling (80% yield)
1-[4-(Benzyloxy)phenoxy]-4-(4-methylphenyl)phthalazine 4-(Benzyloxy)phenoxy 4-Methylphenyl C₂₈H₂₂N₂O₃ 434.49 Not reported CAS RN 315693-69-7; ChemSpider ID listed

*Calculated based on structural formula.

Key Observations:

  • Substituent Effects on Lipophilicity: The cyclohexyloxy group in the target compound likely enhances lipophilicity compared to smaller substituents like chloro (as in ) or morpholino (as in ). This property may influence membrane permeability and bioavailability.
  • Biological Activity: MY-5445 (1-(3-chloroanilino)-4-phenylphthalazine) demonstrates potent inhibition of platelet aggregation via cGMP phosphodiesterase (PDE) targeting, highlighting the pharmacological relevance of 4-phenylphthalazine derivatives .

Physicochemical and Pharmacological Comparisons

Solubility and Reactivity

  • Chloro vs. Cyclohexyloxy : The chloro substituent in 1-chloro-4-(4-methylphenyl)phthalazine confers moderate solubility in polar aprotic solvents (e.g., DMSO), whereas the bulkier cyclohexyloxy group may reduce solubility in aqueous media .

Q & A

Q. How can researchers optimize the synthesis of 1-(cyclohexyloxy)-4-phenylphthalazine to improve yield and purity?

Methodological Answer: Synthetic optimization requires precise control of reaction parameters. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetone) enhance nucleophilic substitution of the cyclohexyloxy group .
  • Temperature modulation : Heating under reflux (60–80°C) promotes completion while minimizing side reactions .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization tracks reaction progress, while NMR spectroscopy confirms structural integrity and purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR resolve the cyclohexyloxy and phenyl substituents, with characteristic shifts for phthalazine protons (δ 7.5–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (C₁₉H₂₀N₂O; theoretical 298.36 g/mol) and isotopic patterns .
  • X-ray crystallography : Determines crystal packing and conformational stability (e.g., chair vs. boat cyclohexane configurations) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Light sensitivity : UV-Vis spectroscopy reveals degradation under UV light, necessitating amber vials for storage .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting room-temperature storage in inert atmospheres .

Q. What biological activity screening methods are applicable to this compound?

Methodological Answer:

  • Binding assays : Surface plasmon resonance (SPR) quantifies affinity for kinase targets (e.g., EGFR or BRAF) .
  • Cytotoxicity testing : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) assess antiproliferative effects .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymatic active sites (e.g., phthalazine-based inhibitors in tyrosine kinases) .
  • Density functional theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic regions for derivatization .

Q. What experimental strategies resolve contradictions in adsorption data for surface chemistry studies?

Methodological Answer:

  • Microspectroscopic imaging : Combines AFM and Raman spectroscopy to map adsorption heterogeneity on indoor surfaces (e.g., silica or cellulose) .
  • Controlled-environment chambers : Isolate variables like humidity and oxidant levels to replicate real-world adsorption conditions .

Q. How do structural modifications alter the compound’s pharmacokinetic properties?

Methodological Answer:

  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility, monitored via shake-flask assays .
  • Metabolic stability assays : Liver microsome studies identify cytochrome P450-mediated degradation pathways .

Q. What strategies validate conflicting bioactivity data across cell lines?

Methodological Answer:

  • Transcriptomic profiling : RNA-seq identifies differential gene expression (e.g., apoptosis vs. survival pathways) in responsive vs. resistant cell lines .
  • Proteomic validation : Western blotting confirms target protein inhibition (e.g., phosphorylated ERK/MAPK) .

Q. How can formulation challenges (e.g., poor aqueous solubility) be addressed?

Methodological Answer:

  • Nanoencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability, characterized by dynamic light scattering (DLS) .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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